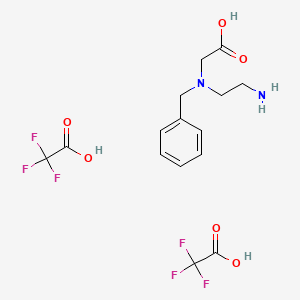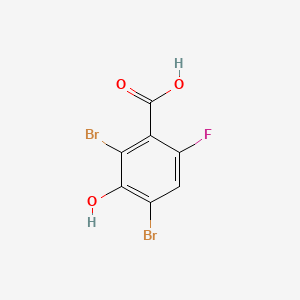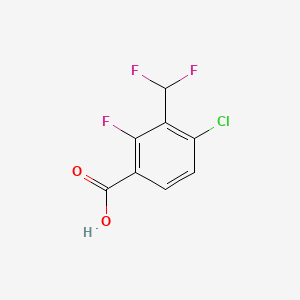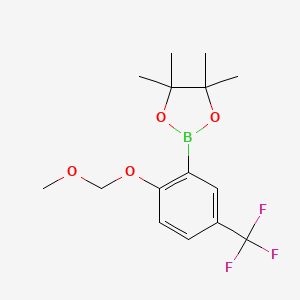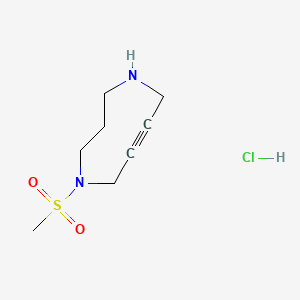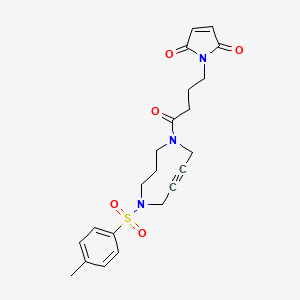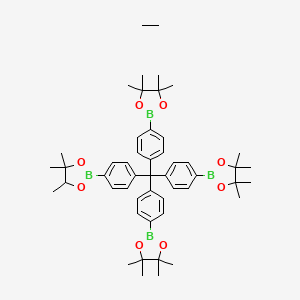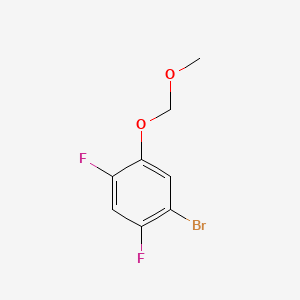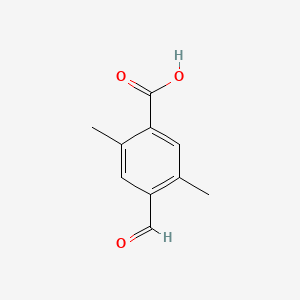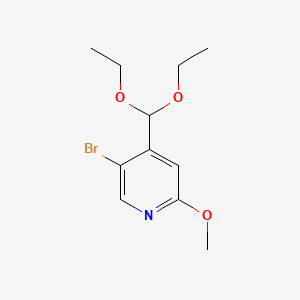
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine, also known as 5-Bromo-4-DEM-2-MOP, is an organic compound with a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins. The compound has also been used in the development of drugs and in the study of biochemical and physiological processes.
Applications De Recherche Scientifique
5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins. The compound has also been used in the development of drugs and in the study of biochemical and physiological processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP is not yet fully understood. However, the compound is thought to interact with proteins and enzymes, which can lead to changes in the structure and function of these proteins and enzymes. It is also believed that the compound can affect the activity of certain receptors and enzymes, which can lead to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP are not yet fully understood. However, the compound has been shown to interact with proteins and enzymes, which can lead to changes in the structure and function of these proteins and enzymes. It is also believed that the compound can affect the activity of certain receptors and enzymes, which can lead to changes in biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP in laboratory experiments has several advantages. The compound is relatively inexpensive and can be easily synthesized from readily available materials. The compound is also stable and can be stored for long periods of time. Additionally, the compound can be used as a reagent in organic synthesis, as a catalyst for various reactions, and as a probe for studying the structure and function of proteins.
However, there are also some limitations to the use of 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP in laboratory experiments. The compound is toxic and can be hazardous if not handled properly. Additionally, the mechanism of action of the compound is not yet fully understood, which can make it difficult to predict the effects of the compound on biochemical and physiological processes.
Orientations Futures
The future directions for research on 5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP include further study of the compound’s mechanism of action, its effects on biochemical and physiological processes, and its use in the development of drugs. Additionally, research should be conducted to explore the potential of the compound as a catalyst for various reactions, as a probe for studying the structure and function of proteins, and as a reagent in organic synthesis. Further research should also be conducted to explore the potential of the compound in the study of biochemical and physiological processes. Finally, research should be conducted to explore the potential of the compound in the development of drugs and other applications.
Méthodes De Synthèse
5-Bromo-4-(diethoxymethyl)-2-methoxypyridineM-2-MOP is synthesized by the reaction of pyridine with bromoacetic acid and diethyl methylmalonate in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen, and at elevated temperatures. The product is then isolated by distillation or crystallization.
Propriétés
IUPAC Name |
5-bromo-4-(diethoxymethyl)-2-methoxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO3/c1-4-15-11(16-5-2)8-6-10(14-3)13-7-9(8)12/h6-7,11H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGASBCTTVZFDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=NC=C1Br)OC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-(diethoxymethyl)-2-methoxypyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

